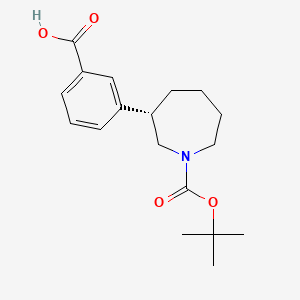

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Description

(S)-3-(1-(tert-Butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral organic compound featuring a seven-membered azepane ring substituted at the 3-position with a benzoic acid moiety. The nitrogen atom of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis . This compound serves as a critical intermediate in drug development, particularly for molecules targeting protease enzymes or G-protein-coupled receptors. Its stereochemistry (S-configuration) and structural rigidity make it valuable for studying enantioselective interactions in biological systems.

Properties

IUPAC Name |

3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-5-4-7-15(12-19)13-8-6-9-14(11-13)16(20)21/h6,8-9,11,15H,4-5,7,10,12H2,1-3H3,(H,20,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWRZYHPSZWQIG-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to protect the amine functionality.

Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of benzoic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound A : 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid (from EP 4 219 465 A2)

- Key Differences: Ring System: Compound A contains a six-membered piperazine ring, whereas the target compound features a seven-membered azepane ring. Substitution Position: The Boc group in Compound A is attached to the piperazine nitrogen at the 4-position, while in the target compound, it is at the 1-position of the azepane. This positional variance could influence electronic effects and steric hindrance during reactions.

- Synthetic Routes :

- Compound A is synthesized via a palladium-catalyzed coupling (Pd₂(dba)₃/Xantphos) between ethyl 3-bromobenzoate and Boc-protected piperazine . In contrast, the target compound’s synthesis likely involves amide coupling agents like EDCI/DMAP, as seen in analogous Boc-protected glycine ester syntheses .

Compound C : N-(t-Butoxycarbonyl)-(S)-prolylamino Derivatives (from WO92/14706)

- Key Differences: Amino Acid Backbone: Compound C incorporates a proline residue, introducing a five-membered pyrrolidine ring. The target compound’s azepane ring offers a larger, more flexible scaffold, which may accommodate bulkier substituents in drug design .

Physicochemical Properties

Biological Activity

(S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. It features a unique structure characterized by a benzoic acid moiety linked to an azepane ring, which is further substituted with a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is CHNO, with a molecular weight of 319.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2382225-52-5 |

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects such as anti-inflammatory, analgesic, or even anticancer properties.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study investigating the anti-inflammatory effects of similar compounds found that derivatives of benzoic acids could inhibit the production of pro-inflammatory cytokines. This suggests that this compound may exhibit similar properties through modulation of inflammatory pathways.

-

Analgesic Properties :

- Research has shown that compounds with azepane structures have potential analgesic effects. A relevant study demonstrated that azepane derivatives could interact with pain receptors, providing a basis for exploring the analgesic potential of this compound.

-

Anticancer Activity :

- Preliminary investigations into the anticancer properties of benzoic acid derivatives have indicated potential cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy in targeting cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid | Potentially similar anti-inflammatory effects |

| (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)phenylacetic acid | Investigated for analgesic properties |

| (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzamide | Explored for anticancer activity |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acid derivatives.

- Introduction of the Boc Group : The tert-butoxycarbonyl group is introduced using Boc-Cl in the presence of a base.

- Coupling Reaction : The benzoic acid moiety is attached via coupling reactions, such as Suzuki-Miyaura cross-coupling.

Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds.

- Biological Research : Investigated for its interactions with biological systems.

- Material Science : Used in developing new materials and fine chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.